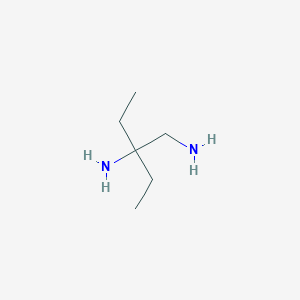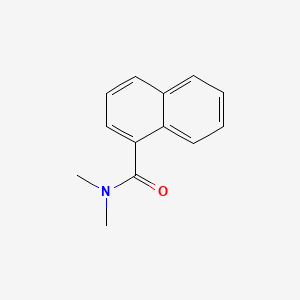
N,N-dimethylnaphthalene-1-carboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Topological Analysis
Research by Lyssenko et al. (2004) explored the topological analysis of electron density in the crystal of 8-dimethylamino-N',N'-dimethylnaphthalene-1-carboxamide. This study revealed the presence of attractive intramolecular interactions, specifically Me2N···C=O contact, which is significant in understanding molecular interactions and structures in this compound class (Lyssenko et al., 2004).
Photochemical Electron Transfer
Jahjah et al. (2011) conducted a study on photochemical electron transfer using N,N-dimethylnaphthylamine derivatives. This research highlighted the potential of these compounds in organic synthesis, particularly in the addition to α,β-unsaturated carboxylates (Jahjah et al., 2011).
Antimycobacterial Activity
Goněc et al. (2016) investigated the antimycobacterial activity of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their isomers. This study provides insights into the potential therapeutic applications of naphthalene derivatives in treating mycobacterial infections (Goněc et al., 2016).
Crystal Structure Analyses
Schweizer et al. (1978) conducted crystal structure analyses of 1,8-disubstituted naphthalenes, including N,N-dimethylamino derivatives. This research is crucial for understanding the molecular geometry and potential interactions in such compounds (Schweizer et al., 1978).
Catalytic Performance in Methylation
Güleç et al. (2018) studied the catalytic performance of metal-loaded beta zeolite catalysts in the methylation of 2-methylnaphthalene, demonstrating the role of N,N-dimethylnaphthalene derivatives in industrial chemistry, particularly in the synthesis of polymers (Güleç et al., 2018).
Protecting Group for Benzoxaboroles
VanVeller et al. (2013) introduced 1-Dimethylamino-8-methylaminonaphthalene as a protecting group for benzoxaboroles, indicating the versatility of N,N-dimethylnaphthalene derivatives in organic synthesis and drug development (VanVeller et al., 2013).
Eigenschaften
IUPAC Name |
N,N-dimethylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWSCXRKFJOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


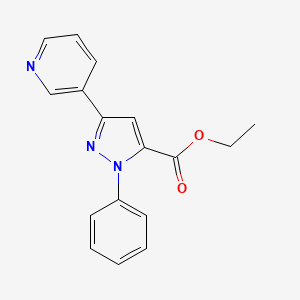
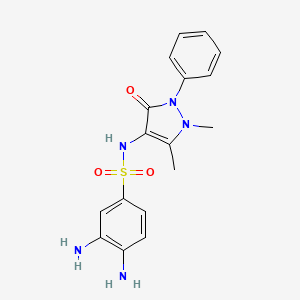


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate](/img/structure/B3263843.png)


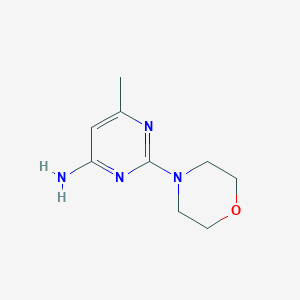
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3263880.png)
![5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline](/img/structure/B3263886.png)
amine](/img/structure/B3263896.png)
amine](/img/structure/B3263897.png)

